N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine (CAS 89371-42-6): A Critical Intermediate in ACE Inhibitor Synthesis and Drug Development
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine (CAS 89371-42-6): A Critical Intermediate in ACE Inhibitor Synthesis and Drug Development
Executive Summary
In the landscape of cardiovascular pharmacology, the precise stereochemical architecture of active pharmaceutical ingredients (APIs) dictates their binding affinity and therapeutic efficacy. N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine (CAS 89371-42-6) is a highly specialized chiral building block engineered specifically for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. As a Senior Application Scientist, I have observed that the strategic use of the benzyloxycarbonyl (Cbz) protecting group in this intermediate provides critical orthogonal protection, enabling seamless downstream peptide coupling and subsequent mild deprotection to yield potent APIs such as Imidaprilat[1].
This technical whitepaper deconstructs the physicochemical properties, mechanistic utility, and validated synthetic workflows associated with CAS 89371-42-6, providing drug development professionals with a robust framework for its application.
Physicochemical Profiling & Structural Analysis
The molecular architecture of CAS 89371-42-6 is designed to mimic the transition state of the Angiotensin I cleavage site. The phenylpropyl moiety anchors the molecule into the hydrophobic S1' pocket of the ACE active site, while the L-alanine methyl group interacts with the S2' subsite. The (S,S) stereoconfiguration is absolute; any epimerization drastically reduces the downstream API's target affinity.
Table 1: Physicochemical Properties of CAS 89371-42-6
| Property | Value / Description |
| Chemical Name | N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine |
| CAS Registry Number | 89371-42-6 |
| Molecular Formula | C₂₀H₂₃NO₄ |
| Molecular Weight | 341.40 g/mol |
| Stereochemistry | (1S, 2S) |
| Protecting Group | Benzyloxycarbonyl (Cbz / Z) at the propyl ester position |
| Primary Application | Intermediate in the preparation of Imidaprilat[2] |
| Related Derivatives | tert-Butyl ester variant (CAS 117560-14-2)[3] |
Mechanistic Role in Drug Development
The choice of CAS 89371-42-6 over its ethyl ester counterpart (used in Enalapril) is driven by the specific requirements of the downstream API. For drugs like Imidaprilat, the active form is a dicarboxylic acid. By utilizing a Cbz group on the phenylpropyl chain, chemists can perform complex peptide couplings at the L-alanine carboxylic acid without interference. Once the molecular backbone is assembled, the Cbz group is cleanly removed via catalytic hydrogenolysis. This avoids harsh saponification conditions that could hydrolyze sensitive functional groups (like the imidazolidine ring in Imidapril) or cause racemization.
Fig 1: RAAS pathway illustrating the pharmacological target of CAS 89371-42-6 derived APIs.
Synthetic Workflows & Experimental Protocols
To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems . Every step includes an inherent mechanism to verify success before proceeding, minimizing the compounding of errors.
Fig 2: Synthetic workflow from precursors to Imidaprilat via CAS 89371-42-6 intermediate.
Protocol 1: Diastereoselective Synthesis of CAS 89371-42-6
Objective: Synthesize the (S,S)-diastereomer with >99% optical purity via reductive amination. Causality & Insight: The condensation of benzyl 2-oxo-4-phenylbutanoate with L-alanine forms an imine. The inherent chirality of L-alanine provides moderate facial selectivity during reduction. We utilize Sodium Cyanoborohydride (NaBH₃CN) at a strictly controlled pH of 6.0–6.5. Why? At this pH, the imine is sufficiently protonated to be reduced by NaBH₃CN, but the starting ketone remains unactivated, preventing the formation of undesired alcohol by-products.
Self-Validating Steps:
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Imine Formation: Charge a reactor with benzyl 2-oxo-4-phenylbutanoate (1.0 eq) and L-alanine (1.05 eq) in an ethanol/water mixture. Adjust pH to 6.2 using glacial acetic acid.
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Reduction: Add NaBH₃CN (0.6 eq) in portions at 0–5°C to control the exothermic reaction and maximize diastereoselectivity.
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In-Process Control (IPC): Pull a 1 mL aliquot, quench with 1N HCl, extract with EtOAc, and analyze via reverse-phase HPLC. Validation: Proceed to isolation only when the starting ketone peak is <1% AUC.
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Crystallization (Chiral Resolution): Dissolve the crude (S,S)/(R,S) mixture in a minimum volume of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid, then cool to 20°C. The (S,S) diastereomer preferentially crystallizes.
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Validation: Analyze the isolated crystals via chiral HPLC. If the diastereomeric ratio (d.r.) is < 99:1, repeat the recrystallization.
Protocol 2: Downstream Coupling to Imidaprilat Benzyl Ester
Objective: Couple CAS 89371-42-6 to tert-butyl 1-methyl-2-oxoimidazolidine-4-carboxylate to form the Imidaprilat Benzyl Ester precursor[4]. Causality & Insight: Activating the L-alanine carboxylic acid poses a severe risk of racemization via an oxazolone intermediate. To prevent this, we use EDC·HCl in tandem with HOBt. HOBt rapidly intercepts the activated O-acylisourea to form a less reactive, but highly stable, OBt-ester that resists oxazolone formation, thereby preserving the critical (S) stereocenter.
Self-Validating Steps:
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Activation: Dissolve CAS 89371-42-6 (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0°C. Add EDC·HCl (1.2 eq). Stir for 30 minutes.
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Coupling: Add the imidazolidine derivative (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is sterically hindered; it provides the necessary basicity to keep the amine nucleophilic without competing as a nucleophile itself.
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Orthogonal Workup (Self-Cleaning System): Quench with water and extract with Dichloromethane (DCM).
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Wash 1: 5% aqueous Citric Acid (protonates and removes unreacted amine and DIPEA).
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Wash 2: 5% aqueous NaHCO₃ (deprotonates and removes unreacted acid and HOBt).
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Validation: Evaporate the DCM and analyze the crude solid via LC-MS. The presence of the target mass (m/z ~524) with >95% purity validates the orthogonal washing step.
Analytical Validation & Quality Control
To ensure the integrity of the (S,S) stereocenter, chiral High-Performance Liquid Chromatography (HPLC) is non-negotiable. The use of a Daicel Chiralpak AD-H column with an isocratic mobile phase (e.g., Hexane / Isopropanol / Trifluoroacetic acid at 80:20:0.1) allows baseline resolution of the (S,S) and (R,S) epimers.
Expert Insight: The addition of 0.1% TFA is critical. It suppresses the ionization of the L-alanine carboxylic acid moiety, preventing peak tailing and ensuring the accurate integration of diastereomeric excess (d.e.). Without TFA, the peaks smear, leading to false-positive purity readings that will catastrophically fail during downstream API crystallization.
References
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USA Chemical Suppliers - Products: 'N', Page: 5 Source: American Chemical Suppliers URL:[Link]
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CAS#:89460-20-8 | Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester Source: Chemsrc URL:[Link]
Sources
- 1. USA Chemical Suppliers - Products: 'N', Page: 5 [americanchemicalsuppliers.com]
- 2. USA Chemical Suppliers - Products: 'N', Page: 5 [americanchemicalsuppliers.com]
- 3. N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-… [cymitquimica.com]
- 4. CAS#:89460-20-8 | Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester | Chemsrc [chemsrc.com]

